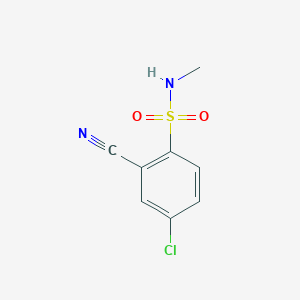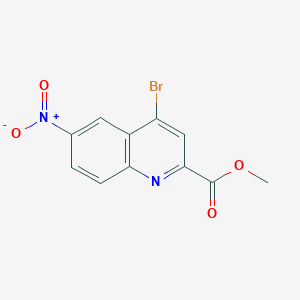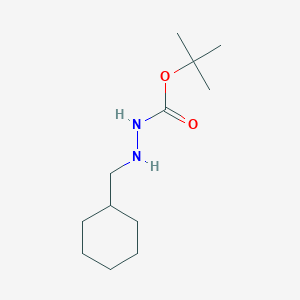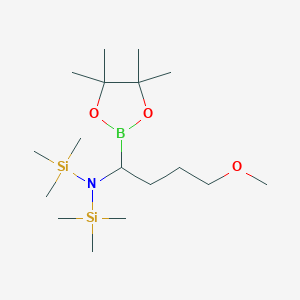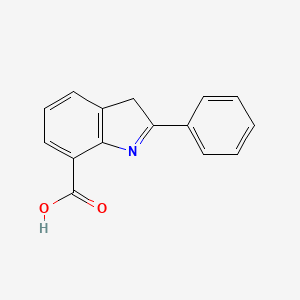
2-Phenyl-3H-indole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-3H-indole-7-carboxylic acid: is a heterocyclic compound with a fused indole ring system. . Indoles are significant in natural products, drugs, and cell biology. This compound has attracted attention due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic methods exist for preparing 2-phenyl-3H-indole-7-carboxylic acid. One notable approach is the Fischer indole synthesis , where optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) to yield the tricyclic indole product .
Industrial Production:: While industrial-scale production methods may vary, the Fischer indole synthesis can be adapted for large-scale production. Optimization of reaction conditions and scalability considerations are crucial.
Analyse Chemischer Reaktionen
Reactivity:: 2-Phenyl-3H-indole-7-carboxylic acid can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes can modify its structure.
Substitution: Substituents can be introduced at different positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions and substituents. For example, reduction could yield an indoline derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules.
Drug Discovery: Investigated for potential pharmaceutical applications.
Antimicrobial Properties: Explored for activity against microbes.
Anticancer Potential: Studied for its effects on cancer cells.
Fine Chemicals: Used as intermediates in chemical processes.
Wirkmechanismus
The precise mechanism by which 2-Phenyl-3H-indole-7-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While 2-Phenyl-3H-indole-7-carboxylic acid is unique in its structure, it shares similarities with other indole derivatives. Further exploration of related compounds can provide valuable insights.
Eigenschaften
Molekularformel |
C15H11NO2 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
2-phenyl-3H-indole-7-carboxylic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
InChI-Schlüssel |
BNIZZBJWPXZSHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC=C2)C(=O)O)N=C1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine](/img/structure/B12960126.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B12960146.png)

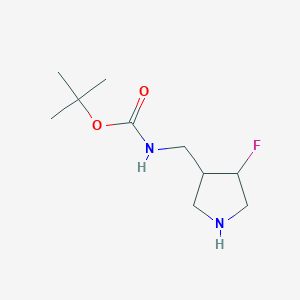
![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)

